N-(2-CHLOROPHENYL)-N'-[4-(PIPERIDINOMETHYL)PHENYL]UREA
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Overview
Description
N-(2-CHLOROPHENYL)-N’-[4-(PIPERIDINOMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-N’-[4-(PIPERIDINOMETHYL)PHENYL]UREA typically involves the reaction of 2-chloroaniline with 4-(piperidinomethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of N-(2-CHLOROPHENYL)-N’-[4-(PIPERIDINOMETHYL)PHENYL]UREA may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-N’-[4-(PIPERIDINOMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-N’-[4-(PIPERIDINOMETHYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorophenyl)-N’-phenylurea: Lacks the piperidinomethyl group, which may affect its chemical properties and applications.
N-(4-Piperidinomethylphenyl)-N’-phenylurea: Lacks the chlorophenyl group, which may influence its reactivity and biological activity.
Uniqueness
N-(2-CHLOROPHENYL)-N’-[4-(PIPERIDINOMETHYL)PHENYL]UREA is unique due to the presence of both the chlorophenyl and piperidinomethylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22ClN3O |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea |
InChI |
InChI=1S/C19H22ClN3O/c20-17-6-2-3-7-18(17)22-19(24)21-16-10-8-15(9-11-16)14-23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2,(H2,21,22,24) |
InChI Key |
UBABFXTUUWDKDL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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